Diphenyl(2-mercaptoethyl)phosphine
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Overview
Description
Diphenyl(2-mercaptoethyl)phosphine, also known as this compound, is a useful research compound. Its molecular formula is C14H15PS and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
2-Diphenylphosphanylethanethiol is involved in innovative green chemistry methods, such as the air-induced double addition of diphenyl phosphine oxide to various alkynes. This reaction, which proceeds efficiently under metal- and solvent-free conditions, highlights a clean and practical method for synthesizing valuable 1,2-bisphosphorylethanes, demonstrating the compound's utility in environmentally friendly synthetic pathways (Guo et al., 2017).
Catalysis and Chemical Transformations
The compound plays a critical role in catalysis and chemical transformations, as evidenced by its reaction with RB(C6F5)2 reagents. This process showcases a series of synergistic frustrated Lewis pair addition reactions, leading to complex phosphonium units and highlighting the compound's versatility in creating structurally intricate molecules with potential applications in materials science and catalysis (Yu et al., 2013).
Materials Science and Polymer Research
In materials science, 2-Diphenylphosphanylethanethiol contributes to the development of new materials with enhanced properties. For instance, it is used in the synthesis of soluble polyurethanes based on specific bis(nitrilomethylylidene)diphenol frameworks. These novel polyurethanes are characterized for their potential applications in acoustic properties and demonstrate the importance of 2-Diphenylphosphanylethanethiol in advancing materials with desirable physical characteristics (Raghu et al., 2007).
Synthetic Methodology Development
The compound's utility extends to the synthesis and characterization of complex molecules, such as in the creation of mixed-ligand oxorhenium(V) complexes. These studies not only showcase its application in constructing novel chemical entities but also provide insight into the structural and electronic properties of the resulting complexes, contributing to our understanding of coordination chemistry and its potential applications in catalysis and material science (Correia et al., 2001).
Flame Retardant Material Development
2-Diphenylphosphanylethanethiol's relevance is further underscored in the development of flame-retardant materials. Its incorporation into bio-based epoxy resins illustrates its potential in enhancing the fire resistance of materials, addressing critical safety and environmental concerns associated with flame retardants. This application demonstrates the compound's role in creating safer and more sustainable materials for various industries (Zhiyuan et al., 2020).
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Properties
IUPAC Name |
2-diphenylphosphanylethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15PS/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPUGZSLVKFBGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCS)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333324 |
Source
|
Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-79-2 |
Source
|
Record name | 2-(Diphenylphosphanyl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.